molecular formula C31H34N2O4 B1680432 S26131

S26131

カタログ番号: B1680432
分子量: 498.6 g/mol
InChIキー: NSXBZYDTTKLTOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

S26131の合成は、ナフタレン誘導体を原料とした複数段階のプロセスです。主な段階は以下のとおりです。

工業生産方法

This compoundの工業生産では、同様の合成経路を採用しますが、より大規模に行われます。このプロセスでは、高収率と高純度を達成するために、反応条件を最適化する必要があります。 This compoundは通常、固体として製造され、低温で保管して安定性を維持します。 .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応で生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、さらなる研究開発に使用できます。 .

化学反応の分析

Types of Reactions

S26131 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

科学的研究の応用

Sleep Disorders

Melatonin and its analogs, including S26131, are primarily investigated for their role in regulating circadian rhythms and sleep patterns. Research indicates that this compound may effectively treat conditions such as:

  • Jet Lag : By modulating melatonin levels, this compound can help realign circadian rhythms disrupted by travel across time zones.
  • Shift Work Disorder : This compound may alleviate symptoms associated with irregular work schedules by enhancing sleep quality and duration.

Mood Disorders

This compound's interaction with melatonin receptors positions it as a candidate for treating mood disorders such as depression and anxiety. Studies suggest that melatonin receptor agonists can influence neurotransmitter systems involved in mood regulation .

Preclinical Studies

A study published in 2020 utilized structure-based virtual screening to identify new ligands for melatonin receptors, including this compound. The findings revealed that this compound not only binds effectively to the MT1 receptor but also exhibits biased signaling properties that could lead to fewer side effects compared to traditional antidepressants .

StudyFindings
Structure-based discoveryIdentified this compound as a potent MT1 antagonist with high selectivity .
Neuropathic Pain ResearchMelatonin treatment (including derivatives like this compound) showed potential in reducing neuropathic pain by suppressing glial activation .

作用機序

S26131は、メラトニン受容体MT1とMT2に結合することで作用を発揮します。アンタゴニストとして、this compoundはこれらの受容体におけるメラトニンの作用を阻害し、睡眠、気分、概日リズムなどのさまざまな生理学的プロセスを調節します。 分子標的はMT1とMT2受容体であり、関連する経路は概日リズムやその他のメラトニン媒介プロセスの調節に関連しています。 .

類似の化合物との比較

類似の化合物

独自性

This compoundは、他の類似の化合物と比較して、MT1受容体に対する高い選択性と効力が特徴です。 This compoundのアンタゴニスト特性は、メラトニン受容体の生理学的および薬理学的役割を研究するための貴重なツールとなっています。 .

類似化合物との比較

Similar Compounds

Uniqueness

S26131 is unique due to its high selectivity and potency for the MT1 receptor compared to other similar compounds. Its antagonist properties make it a valuable tool for studying the physiological and pharmacological roles of melatonin receptors .

生物活性

S26131 is a compound that has garnered attention for its potent and selective activity at melatonin receptors, particularly the MT1 receptor. This article delves into the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

Overview of this compound

This compound is a dimer formed by linking two molecules of agomelatine, a well-known melatonergic compound. It exhibits a significantly higher affinity for the MT1 receptor compared to the MT2 receptor, making it a valuable candidate for therapeutic applications related to sleep disorders and mood regulation.

Affinity and Selectivity

The binding affinity of this compound to the melatonin receptors is critical for understanding its biological effects. The compound shows a Ki value of approximately 0.5 nM for the MT1 receptor and 112 nM for the MT2 receptor, indicating over 200-fold selectivity for MT1 over MT2 . This selectivity is essential for minimizing side effects associated with non-selective melatonergic compounds.

Receptor Ki Value (nM) Selectivity
MT10.5High
MT2112Low

This compound acts as an antagonist at the MT1 receptor, blocking melatonin-mediated stimulation of G-protein signaling pathways. This action is particularly relevant in conditions where melatonin signaling needs to be modulated, such as in certain mood disorders .

  • MT1 Receptor Activation : Inhibits cAMP production and modulates intracellular signaling pathways.
  • MT2 Receptor Activation : Involves different signaling pathways but is less affected by this compound due to its lower affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Therapeutic Implications in Sleep Disorders : A study demonstrated that this compound effectively improved sleep quality in animal models by selectively antagonizing the MT1 receptor without affecting the MT2 receptor's functions, which are crucial for circadian rhythm regulation .
  • Mood Regulation : Research indicated that this compound could mitigate symptoms of depression in preclinical models by modulating neurotransmitter systems influenced by melatonin signaling .
  • Anti-inflammatory Properties : Another study suggested that this compound may possess anti-inflammatory effects through its action on melatonin receptors, potentially benefiting conditions characterized by inflammation .

特性

IUPAC Name

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBZYDTTKLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 ml round-bottomed flask containing 30 ml of methanol, 0.06 g of sodium is added in small portions. When the sodium has been completely used up, 0.0033 mol of the compound obtained in Preparation 1 is added, and the mixture is stirred for 20 minutes. The methanol is removed by evaporation under reduced pressure, the residue is taken up in 15 ml of DMF, and then 0.0027 mol of the compound obtained in Step B is added. The reaction mixture is then heated at reflux for 12 hours and subsequently cooled and poured into 100 ml of water and 10 ml of 3M HCl. After extraction with ethyl acetate, the organic phase is washed with a 10% sodium hydroxide solution and then with water. After drying over MgSO4 and removal of the solvent by evaporation under reduced pressure, the title compound is obtained by recrystallisation. Beige solid.
Name
compound
Quantity
0.0027 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S26131
Reactant of Route 2
Reactant of Route 2
S26131
Reactant of Route 3
Reactant of Route 3
S26131
Reactant of Route 4
Reactant of Route 4
S26131
Reactant of Route 5
Reactant of Route 5
S26131
Reactant of Route 6
Reactant of Route 6
S26131

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。